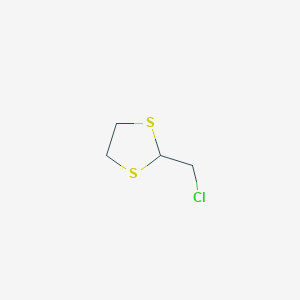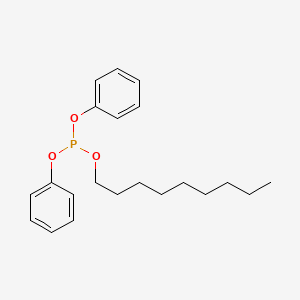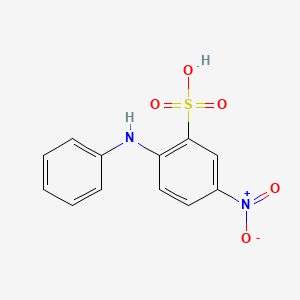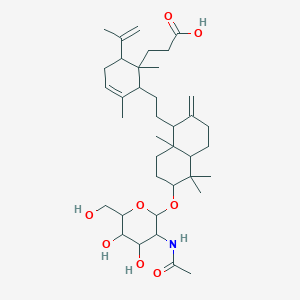
Lansiodide A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lansiodide A is a naturally occurring compound known for its unique chemical structure and potential biological activities It is a type of glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lansiodide A typically involves the extraction from natural sources, such as plants. The process begins with the collection of plant material, followed by extraction using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance. advancements in biotechnology and synthetic biology may pave the way for large-scale production through microbial fermentation or plant cell cultures.
化学反应分析
Types of Reactions
Lansiodide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Lansiodide A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: Researchers investigate its role in plant metabolism and its potential as a natural pesticide.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism by which Lansiodide A exerts its effects involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines.
相似化合物的比较
Lansiodide A can be compared with other glycosides, such as:
Lansioside B: Similar in structure but differs in the sugar moiety attached.
Lansioside C: Another glycoside with distinct biological activities.
Digitoxin: A well-known cardiac glycoside with different therapeutic applications.
This compound stands out due to its unique combination of sugar and aglycone, which imparts specific biological activities not seen in other glycosides.
属性
CAS 编号 |
82537-86-8 |
|---|---|
分子式 |
C38H61NO8 |
分子量 |
659.9 g/mol |
IUPAC 名称 |
3-[2-[2-[6-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoic acid |
InChI |
InChI=1S/C38H61NO8/c1-21(2)25-12-10-22(3)26(37(25,8)19-17-31(42)43)13-14-27-23(4)11-15-29-36(6,7)30(16-18-38(27,29)9)47-35-32(39-24(5)41)34(45)33(44)28(20-40)46-35/h10,25-30,32-35,40,44-45H,1,4,11-20H2,2-3,5-9H3,(H,39,41)(H,42,43) |
InChI 键 |
DPUBTAIUQYXFDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)C)(C)CCC(=O)O)C(=C)C |
熔点 |
174 - 175 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)

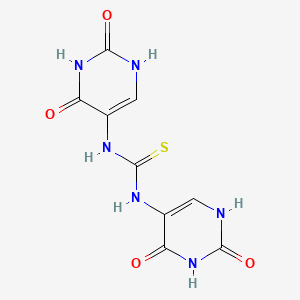
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
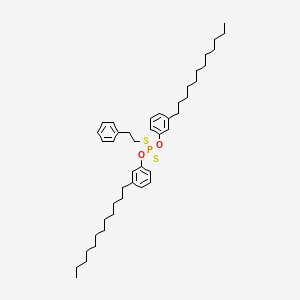

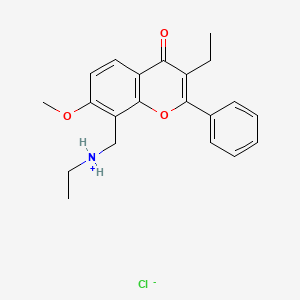
![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)

